Product packaging for alpha-Chloroacrylic acid chloride(Cat. No.:CAS No. 21369-76-6)

alpha-Chloroacrylic acid chloride

Cat. No.: B1618963
CAS No.: 21369-76-6
M. Wt: 124.95 g/mol
InChI Key: XOTUAMWIFRDGMZ-UHFFFAOYSA-N
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Description

Alpha-Chloroacrylic acid chloride is a useful research compound. Its molecular formula is C3H2Cl2O and its molecular weight is 124.95 g/mol. The purity is usually 95%.
The exact mass of the compound Acryloyl chloride, 2-chloro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2Cl2O B1618963 alpha-Chloroacrylic acid chloride CAS No. 21369-76-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroprop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H2Cl2O/c1-2(4)3(5)6/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTUAMWIFRDGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175630
Record name Acryloyl chloride, 2-chloro-
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Molecular Weight

124.95 g/mol
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CAS No.

21369-76-6
Record name 2-Chloro-2-propenoyl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acryloyl chloride, 2-chloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acryloyl chloride, 2-chloro-
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Record name 2-chloroprop-2-enoyl chloride
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Synthetic Methodologies for Alpha Chloroacrylic Acid Chloride

Precursor Synthesis: Alpha-Chloroacrylic Acid

The primary precursor for alpha-chloroacrylic acid chloride is alpha-chloroacrylic acid. Its synthesis is typically achieved through a multi-step process beginning with acrylic acid derivatives.

The synthesis pathway commences with the chlorination of acrylic acid. In this step, acrylic acid and chlorine gas are brought into intimate contact, often in a countercurrent reactor to ensure efficient mixing while excluding direct incident light. google.com This reaction can be facilitated by the addition of a known chlorination catalyst, such as pyridine (B92270) or dimethyl formamide. google.com The primary product of this reaction is not alpha-chloroacrylic acid directly, but rather an intermediate, 2,3-dichloropropionic acid. google.com The process favors using 1.1 to 1.5 moles of chlorine gas per mole of acrylic acid to achieve a high yield of the dichlorinated intermediate. google.com

The crude 2,3-dichloropropionic acid obtained from the initial chlorination step is then converted to alpha-chloroacrylic acid through catalytic dehydrochlorination. google.com This process involves introducing the crude product into a catalyst zone heated to temperatures between 80°C and 160°C. google.com The reaction eliminates a molecule of hydrogen chloride (HCl) from the 2,3-dichloropropionic acid, forming the desired alpha-chloroacrylic acid. google.com Various dehydrochlorination catalysts can be employed to facilitate this elimination reaction. google.com To prevent unwanted side reactions, the process is often carried out in the presence of a polymerization inhibitor. google.com

Purification of the newly formed alpha-chloroacrylic acid is achieved concurrently with the dehydrochlorination reaction. The alpha-chloroacrylic acid is continuously distilled off from the catalyst zone under reduced pressure, typically between 10 and 100 mm of mercury. google.com This technique takes advantage of the volatility of alpha-chloroacrylic acid compared to the other components in the reaction mixture. In some process variations, the purification is enhanced by distilling the product through a column packed with materials like copper fillers. google.com

The table below summarizes the key parameters for the synthesis of alpha-chloroacrylic acid.

Parameter Value/Condition Source
Starting Material Acrylic Acid google.com
Chlorinating Agent Chlorine Gas google.com
Intermediate 2,3-Dichloropropionic Acid google.com
Dehydrochlorination Temp. 80°C - 160°C google.com
Purification Pressure 10 - 100 mm Hg google.com
Catalysts Dehydrochlorination & Chlorination Catalysts google.com

Conversion of Alpha-Chloroacrylic Acid to this compound

The final step in the synthesis is the conversion of the purified alpha-chloroacrylic acid into its corresponding acid chloride, this compound.

A common and effective method for converting carboxylic acids to acyl chlorides is through reaction with oxalyl chloride. chemicalbook.comwikipedia.org This reagent is favored because it is a mild and selective chlorinating agent. wikipedia.org The reaction converts the carboxylic acid group (-COOH) of alpha-chloroacrylic acid into an acyl chloride group (-COCl). A significant advantage of using oxalyl chloride is that the by-products of the reaction, carbon dioxide (CO2), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous. chemicalbook.com This simplifies the purification process, as the gaseous by-products can be easily removed, allowing for the isolation of the this compound in a pure form. chemicalbook.com The reaction is typically performed in a suitable solvent. chemicalbook.com

It is critical that the conversion of alpha-chloroacrylic acid to its acid chloride is performed under strictly anhydrous (water-free) conditions. researchgate.net Acyl chlorides are highly reactive compounds that readily react with water. researchgate.netwikipedia.org Any moisture present in the reaction vessel or solvents will cause the newly formed this compound to hydrolyze back to alpha-chloroacrylic acid, significantly reducing the yield of the desired product. researchgate.net To ensure the reaction's success, all glassware must be thoroughly dried (e.g., flame or oven-dried), and anhydrous solvents must be used. researchgate.net Performing the reaction under an inert atmosphere, such as nitrogen or argon, is also a standard practice to prevent atmospheric moisture from interfering. researchgate.net

The table below outlines the requirements for the conversion reaction.

Parameter Requirement Reason Source
Reagent Oxalyl ChlorideMild, selective, gaseous by-products chemicalbook.com, wikipedia.org
Atmosphere Anhydrous (water-free)Prevents hydrolysis of the product researchgate.net
Glassware/Solvents Must be dryPrevents hydrolysis of the product researchgate.net

Reaction with Oxalyl Chloride

Catalytic Promotion (e.g., N-substituted Carboxylic Acid Amides)

The reaction between alpha-chloroacrylic acid and oxalyl chloride can be significantly accelerated through the use of catalytic amounts of N-substituted carboxylic acid amides, such as dimethylformamide (DMF). The catalyst facilitates the reaction by forming a Vilsmeier-type intermediate, which is a more potent acylating agent.

In a typical procedure, alpha-chloroacrylic acid is mixed with oxalyl chloride. The addition of a small quantity of DMF initiates a controlled reaction, leading to the formation of alpha-chloroacrylyl chloride. The catalytic effect of DMF is crucial for achieving high conversion rates under mild conditions.

Optimization of Reaction Conditions (Temperature, Pressure)

The optimization of reaction parameters is essential for maximizing the yield and minimizing the formation of by-products. The initial mixing of alpha-chloroacrylic acid and oxalyl chloride is often carried out at room temperature to manage the initial exothermic reaction. Once the initial effervescence subsides, the reaction mixture can be gently heated to ensure completion.

The distillation of the resulting alpha-chloroacrylyl chloride is performed under reduced pressure. This is a critical step as it allows for the purification of the product at a lower temperature, thereby preventing potential polymerization or decomposition of the desired acid chloride. A typical distillation is carried out at a pressure of approximately 78-80 mm Hg, with the product boiling at around 45-48°C.

Reaction with Thionyl Chloride

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids to their corresponding acyl chlorides. The reaction with alpha-chloroacrylic acid would proceed via the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).

Reaction with Phosphorus Trichloride (B1173362)

Phosphorus trichloride (PCl₃) is another reagent capable of converting carboxylic acids to acyl chlorides. The stoichiometry of the reaction requires three moles of the carboxylic acid for every one mole of phosphorus trichloride, producing three moles of the acyl chloride and one mole of phosphorous acid (H₃PO₃) as a by-product.

Detailed experimental conditions for the reaction of PCl₃ with alpha-chloroacrylic acid are not extensively documented. However, based on its general reactivity, the reaction would likely be performed by treating alpha-chloroacrylic acid with PCl₃, possibly with gentle heating. The non-volatile nature of the phosphorous acid by-product can sometimes complicate the isolation of the desired acyl chloride compared to methods that produce only gaseous by-products.

Comparison of Chlorinating Agents for Yield and By-product Formation

A direct comparison of chlorinating agents for the synthesis of this compound is challenging without specific experimental data for all reagents. However, a qualitative assessment can be made based on their general characteristics.

Chlorinating AgentTypical By-productsAdvantagesDisadvantages
Oxalyl Chloride CO, CO₂, HCl (gaseous)Mild reaction conditions, volatile by-products simplify purification.Higher cost compared to other reagents.
Thionyl Chloride SO₂, HCl (gaseous)Volatile by-products, relatively inexpensive.Can lead to side reactions and charring with sensitive substrates.
Phosphorus Trichloride H₃PO₃ (solid)Inexpensive.Solid by-product can complicate purification.

Interactive Data Table: Comparison of Chlorinating Agents

This table provides a generalized comparison. Specific outcomes can vary based on reaction conditions.

For the synthesis of a reactive monomer like this compound, the mild conditions and clean by-product profile of oxalyl chloride, especially when catalyzed by DMF, often make it the preferred choice, despite its higher cost. The use of thionyl chloride and phosphorus trichloride may require more rigorous purification steps to remove non-volatile impurities that could affect subsequent polymerization reactions.

Alternative Synthetic Approaches

To address some of the challenges associated with batch processing, such as safety and scalability, alternative synthetic methodologies are being explored.

Continuous-Flow Synthesis Methods

Continuous-flow synthesis offers a promising alternative for the production of acyl chlorides, including potentially this compound. In a flow system, reactants are continuously pumped through a reactor, where they mix and react. This technology provides several advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety due to the small reaction volumes at any given time, and the potential for straightforward scaling by operating the system for longer durations.

While specific examples of the continuous-flow synthesis of this compound are not widely reported, the general methodology for producing acyl chlorides in flow has been established. A stream of the carboxylic acid (alpha-chloroacrylic acid) dissolved in a suitable solvent would be mixed with a stream of the chlorinating agent (e.g., oxalyl chloride or thionyl chloride) at a T-junction before entering a heated reaction coil. The residence time in the reactor can be precisely controlled by adjusting the flow rates of the pumps, allowing for optimization of the reaction conversion and yield. The output from the reactor would then be collected, and the product could be purified through in-line separation techniques or subsequent distillation. This approach has the potential to provide a safer and more efficient manufacturing process for this reactive chemical.

CO- and HCl-Free Shuttle Catalysis

A significant advancement in the synthesis of acid chlorides, including α-chloroacrylic acid chloride, involves a shuttle-catalysis approach that circumvents the use of hazardous carbon monoxide (CO) and hydrogen chloride (HCl) gases. This methodology, developed by Fang, Cacherat, and Morandi, presents a safer and more practical alternative to traditional carbonylation reactions for laboratory-scale synthesis. nih.gov

The core of this innovative process is a palladium-catalyzed acyl-transfer reaction. nih.gov It utilizes an inexpensive and readily available acyl source, such as butyryl chloride, to transfer a carbonyl group to a variety of unsaturated substrates. nih.gov This "shuttle" mechanism avoids the need for pressurized CO, a significant safety concern in laboratory settings, and eliminates the requirement for specialized high-pressure equipment. nih.gov

The reaction proceeds under mild conditions and demonstrates broad applicability. The in situ generation of the reactive acid chloride intermediate allows for subsequent transformations, providing access to a diverse range of carbonyl-containing products. nih.gov This method is particularly advantageous as it overcomes the low reactivity often observed with various nucleophiles in traditional carbonylation processes and the necessity for tailor-made catalytic systems for different substrates. nih.gov

The research highlights that isodesmic shuttle-catalysis reactions have the potential to unlock previously challenging catalytic transformations. nih.gov By employing a stable, easy-to-handle acyl chloride as the "carbonyl shuttle," this method provides a robust and efficient pathway for the synthesis of valuable acid chlorides from unsaturated hydrocarbons. nih.gov

Table 1: Key Features of CO- and HCl-Free Shuttle Catalysis

FeatureDescriptionReference
Catalyst System Palladium-based catalyst nih.gov
Acyl Source Inexpensive reagents like butyryl chloride nih.gov
Key Advantage Avoids the use of pressurized CO and HCl gas nih.gov
Reaction Type Shuttle-catalysis enabling acyl-transfer nih.gov
Substrate Scope Wide range of unsaturated hydrocarbons nih.gov
Significance Provides a safer and more practical alternative to traditional Reppe-type carbonylation for laboratory synthesis. nih.gov

Reactivity and Mechanistic Investigations of Alpha Chloroacrylic Acid Chloride

Nucleophilic Acyl Substitution Reactions

The primary mode of reactivity for alpha-chloroacrylic acid chloride is nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group to yield the acylated product. The general mechanism for this process is a cornerstone of carboxylic acid derivative chemistry. organic-chemistry.orgyoutube.com

Esterification with Alcohols

This compound readily reacts with a variety of primary and secondary alcohols to form the corresponding α-chloroacrylate esters. figshare.comchemguide.co.uk This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct, driving the reaction to completion. youtube.com The esterification process is generally exothermic and proceeds rapidly. chemrxiv.org

The general reaction is as follows:

CH₂=C(Cl)COCl + R-OH → CH₂=C(Cl)COOR + HCl

Table 1: Examples of Esterification Reactions of this compound

AlcoholProductReaction ConditionsReference
Polyhydroxy compoundsPoly(α-chloroacrylate) estersHeating with an esterification catalyst (e.g., H₃PO₄) figshare.com
Isopropanol (B130326)Isopropyl α-chloroacrylateGas phase reaction with HCl over ZnCl₂/Al₂O₃ catalyst researchgate.net

It is important to note that the second entry in the table describes the synthesis of isopropyl chloride from isopropanol and HCl, with the catalyst system being the focus. However, it demonstrates a relevant transformation involving one of the reactants.

Amidation with Amines

The reaction of this compound with primary and secondary amines provides a direct route to α-chloroacrylamides. organic-chemistry.org Due to the high reactivity of the acid chloride, these reactions are typically fast and efficient. To neutralize the generated HCl, two equivalents of the amine are often employed, with one equivalent acting as the nucleophile and the second as a base. researchgate.net Alternatively, a non-nucleophilic base like triethylamine can be used. chemguide.co.uk

The general reactions are:

With primary amines: CH₂=C(Cl)COCl + 2 RNH₂ → CH₂=C(Cl)CONHR + RNH₃Cl With secondary amines: CH₂=C(Cl)COCl + 2 R₂NH → CH₂=C(Cl)CONR₂ + R₂NH₂Cl

Systematic studies detailing the yields for the amidation of this compound with a broad range of amines are not readily found in the public domain. However, the general reactivity of acyl chlorides with amines is a well-established and high-yielding transformation in organic synthesis.

Table 2: General Reactivity of Acyl Chlorides with Amines

Amine TypeGeneral ProductNotes
Primary AminesN-Substituted AmidesThe reaction is generally vigorous and provides good to excellent yields.
Secondary AminesN,N-Disubstituted AmidesSimilar to primary amines, the reaction is typically high-yielding.
Aromatic AminesN-Aryl AmidesReactivity can be lower than aliphatic amines due to reduced nucleophilicity.

Anhydride (B1165640) Formation with Carboxylic Acid Salts

This compound can react with the salt of a carboxylic acid, such as sodium acetate (B1210297) or sodium benzoate, to form a mixed or symmetrical anhydride. organic-chemistry.orggoogle.com This reaction proceeds via a nucleophilic acyl substitution where the carboxylate anion acts as the nucleophile. doubtnut.comresearchgate.net

The general reaction is:

CH₂=C(Cl)COCl + R-COONa → CH₂=C(Cl)CO-O-COR + NaCl

Detailed experimental data, including yields for the reaction of this compound with specific carboxylate salts, is not widely available. However, the synthesis of acetic anhydride from acetyl chloride and sodium acetate is a classic example of this type of reaction. doubtnut.comresearchgate.net

Acylation Reactions

The high electrophilicity of the carbonyl carbon in this compound makes it a potent acylating agent for various nucleophiles, including organometallic reagents.

Acylation of Organozinc Compounds

The reaction of acyl chlorides with organozinc reagents, a key transformation in Negishi cross-coupling reactions, provides a powerful method for the formation of ketones. organic-chemistry.orgthermofisher.comnih.gov This reaction can be catalyzed by transition metals, most commonly palladium or copper. chemrxiv.orgthermofisher.comorganic-chemistry.org The use of a catalyst allows for milder reaction conditions and broader substrate scope.

The general reaction is:

CH₂=C(Cl)COCl + R-Zn-X + Catalyst → CH₂=C(Cl)COR + ZnXCl

Specific examples of the acylation of organozinc compounds with this compound are not extensively documented in readily accessible literature. However, the principles of Negishi and copper-catalyzed couplings suggest that this compound would be a viable electrophile in these reactions. The reactivity would likely be high, and the choice of catalyst and reaction conditions would be crucial to control the outcome and prevent side reactions.

Conjugated System Reactivity

The reactivity of this compound is largely dictated by the electronic interplay between the carbonyl group, the carbon-carbon double bond (vinyl group), and the alpha-chloro substituent. This conjugated system creates a molecule with multiple electrophilic sites, leading to a diverse range of possible reactions.

The presence of both a highly electrophilic carbonyl carbon and an electron-deficient double bond allows for the possibility of 1,2-addition (at the carbonyl group) or 1,4-conjugate addition (at the β-carbon). The regioselectivity of nucleophilic attack is influenced by the nature of the nucleophile and the reaction conditions.

Hard vs. Soft Nucleophiles: Following the principles of hard and soft acid-base theory, hard nucleophiles (e.g., organolithium reagents) are expected to preferentially attack the hard electrophilic center, the carbonyl carbon (1,2-addition). Softer nucleophiles (e.g., cuprates) are more likely to attack the softer β-carbon of the vinyl group (1,4-addition).

Transition Metal Catalysis: In transition metal-catalyzed reactions, such as chloroacylation of alkynes, the regioselectivity is controlled by the metal catalyst and the reaction mechanism, which can involve oxidative addition, migratory insertion, and reductive elimination steps. For instance, rhodium and iridium catalysts have been shown to direct the acyl group to the terminal position of an alkyne with high regioselectivity in related systems. nih.gov

Detailed research findings on the regioselective additions specifically to this compound are not extensively documented in publicly available literature, but the general principles of α,β-unsaturated acyl chloride reactivity provide a predictive framework.

The vinyl group and the alpha-chloro substituent have a profound impact on the molecule's reactivity. quora.com

Vinyl Group: The vinyl group is part of a conjugated π-system with the carbonyl group. This conjugation delocalizes the electron density across the molecule, influencing the electrophilicity of both the carbonyl carbon and the β-carbon. It also allows for 1,4-conjugate addition reactions, which are not possible with saturated acyl chlorides.

Alpha-Chloro Substituent: The chlorine atom at the alpha position is strongly electron-withdrawing due to its high electronegativity. This inductive effect significantly increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-halogenated acryloyl chlorides. quora.comnih.gov This heightened reactivity is a key feature of this compound. quora.com

Hydrolysis and Degradation Pathways

This compound is highly susceptible to hydrolysis, a characteristic reaction of acyl chlorides. This process represents a primary degradation pathway for the compound in the presence of water.

Like other acyl chlorides, this compound reacts readily with water in a vigorous, often exothermic, reaction. The mechanism is a nucleophilic addition-elimination at the carbonyl carbon.

The reaction proceeds through the following steps:

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the highly electrophilic carbonyl carbon. This breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbonyl double bond, and the chloride ion, being an excellent leaving group, is expelled.

Deprotonation: The resulting protonated carboxylic acid is then deprotonated by another water molecule or the expelled chloride ion to yield the final carboxylic acid product and hydrochloric acid.

This rapid hydrolysis means the compound must be handled under anhydrous conditions to prevent degradation.

The product of the hydrolysis of this compound is alpha-chloroacrylic acid. nist.govnih.govnist.gov This reaction effectively replaces the chlorine atom of the acid chloride with a hydroxyl group.

The formation of the corrosive byproduct, hydrogen chloride gas, is also a key feature of this reaction. Alpha-chloroacrylic acid itself is a stable compound under normal conditions. nih.govnist.gov

Properties of Hydrolysis Product: Alpha-Chloroacrylic Acid

Property Value
Molecular Formula C₃H₃ClO₂ nih.govnist.gov
Molecular Weight 106.51 g/mol nih.gov
IUPAC Name 2-chloroprop-2-enoic acid nih.gov

| CAS Number | 598-79-8 nist.govnist.gov |

Ene Reactions

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene"), and a compound with a multiple bond (the "enophile"). While the vinyl group of this compound could potentially act as an enophile, there is a lack of specific documented research or examples of it participating in ene reactions in the available scientific literature. The high reactivity of the acid chloride functional group towards nucleophilic attack likely dominates its chemical behavior, making other reaction pathways, such as ene reactions, less favorable or not yet explored in detail for this specific compound.

Stereoselective and Regioselective Ene Reactions

The ene reaction is a pericyclic process that involves the reaction of an alkene possessing an allylic hydrogen (the ene) with a compound containing a multiple bond, known as the enophile. This reaction results in the formation of a new sigma bond, the migration of the ene double bond, and a 1,5-hydrogen shift. Due to the high activation energy required to break the allylic C-H sigma bond, thermal ene reactions often necessitate high temperatures. However, the use of Lewis acids as catalysts can significantly facilitate these reactions, allowing them to proceed at lower temperatures with enhanced reactivity and selectivity.

In the context of α,β-unsaturated carbonyl compounds, such as this compound, the carbonyl group's electron-withdrawing nature makes the double bond electron-deficient and thus a potent enophile. The stereochemical and regiochemical outcomes of ene reactions involving such activated systems are of significant interest in synthetic chemistry.

While specific studies on the ene reactions of this compound are not extensively documented in publicly available literature, research on analogous α-substituted acrylate (B77674) esters provides significant insights into the expected reactivity. A key study on the Lewis acid-catalyzed ene reactions of α-substituted acrylate esters, including methyl α-chloroacrylate, has demonstrated the highly stereoselective and regioselective nature of these transformations. brandeis.edu

The research conducted by Snider and coworkers revealed that the use of a Lewis acid, specifically ethylaluminum dichloride (EtAlCl₂), effectively catalyzes the ene reactions of methyl α-chloroacrylate with trans 1,2-disubstituted and trisubstituted alkenes at room temperature. brandeis.edu The use of alkylaluminum halides as Lewis acids is advantageous as they can also act as Brønsted bases, scavenging any HCl that might be generated from moisture and preventing unwanted side reactions like alkene isomerization. google.com

Regioselectivity and Stereoselectivity

The regioselectivity of the reaction is controlled, with the ester group (and by extension, the acyl chloride group) adding to one end of the former double bond of the ene component. The stereoselectivity of the reaction is notably high. It was observed that the ester group predominantly adds in an endo orientation. brandeis.edu Furthermore, the hydrogen transfer occurs selectively from the alkyl group that is syn to the vinylic hydrogen of the alkene. brandeis.edu

This high degree of selectivity is a common feature of Lewis acid-catalyzed ene reactions of α,β-unsaturated carbonyl compounds. google.com The Lewis acid coordinates to the carbonyl oxygen, which increases the electrophilicity of the double bond and can lead to a more organized, concerted transition state.

A summary of the findings for various α-substituted acrylate esters is presented in the table below, which highlights the general applicability of this methodology.

EnophileEne ComponentCatalystKey Observations
Methyl α-chloroacrylatetrans 1,2-di- and trisubstituted alkenesEtAlCl₂Regio- and stereoselective reaction; endo addition of the ester group. brandeis.edu
Methyl α-bromoacrylatetrans 1,2-di- and trisubstituted alkenesEtAlCl₂Regio- and stereoselective reaction. brandeis.edu
Methyl α-acetamidoacrylatetrans 1,2-di- and trisubstituted alkenesEtAlCl₂Regio- and stereoselective reaction. brandeis.edu
Methyl methacrylate (B99206)trans 1,2-di- and trisubstituted alkenesEtAlCl₂Regio- and stereoselective reaction. brandeis.edu
Ethyl α-bromomethylacrylatetrans 1,2-di- and trisubstituted alkenesEtAlCl₂Regio- and stereoselective reaction. brandeis.edu
Dimethyl itaconatetrans 1,2-di- and trisubstituted alkenesEtAlCl₂Regio- and stereoselective reaction. brandeis.edu

Asymmetric Induction

The potential for asymmetric induction in these intermolecular ene reactions was also explored. The ene reaction of phenylmenthyl α-bromoacrylate, a chiral ester, resulted in a 3:1 mixture of diastereomers. brandeis.edu This finding is significant as it demonstrates that chirality can be transferred from the enophile to the product, opening avenues for the development of enantioselective ene reactions with α-chloroacrylic acid chloride derivatives. The use of chiral Lewis acids is a common strategy to achieve high levels of asymmetric induction in ene reactions. rsc.org

Polymerization Pathways and Polymer Applications

Homo- and Copolymerization of Alpha-Chloroacrylic Acid Chloride

This compound is a highly reactive monomer. While it can be polymerized directly, it is more commonly converted to its ester derivatives, such as methyl, ethyl, or isopropyl alpha-chloroacrylate, prior to polymerization. The resulting polymers, poly(alkyl alpha-chloroacrylates), are the primary focus of research in this area. The polymerization behavior of these monomers is significantly influenced by the chosen polymerization method.

Radical Polymerization Mechanisms

Radical polymerization is a common method for polymerizing alkyl alpha-chloroacrylates. The process is typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The general mechanism involves initiation, propagation, and termination steps.

The propagation step proceeds via the repeated addition of monomer units to the growing polymer radical. The stability of the propagating radical is a key factor influencing the polymerization kinetics. For instance, the nitrile group in ethyl 2-cyanoacrylate, which has a similar stabilization effect on the propagating radical as the chlorine substituent in ethyl 2-chloroacrylate (B1238316), results in comparable propagation rate constants (k_p) for both monomers. google.com

The radical polymerization of ethyl α-chloromethylacrylate, a related monomer, has been carried out in bulk at 65°C using AIBN as the initiator. This resulted in a homopolymer with a number-average molecular weight (Mn) of 21,900 g/mol and a weight-average molecular weight (Mw) of 26,500 g/mol . acs.org

Table 1: Radical Polymerization of Ethyl α-Chloromethylacrylate acs.org

ParameterValue
MonomerEthyl α-chloromethylacrylate
Initiatorα,α′-azobis(isobutyronitrile) (AIBN)
Temperature65°C
Mn ( g/mol )21,900
Mw ( g/mol )26,500
Mz ( g/mol )34,340

Anionic Polymerization Mechanisms

Anionic polymerization of alkyl alpha-chloroacrylates offers another pathway to polymer synthesis, often leading to polymers with different stereochemical structures compared to those obtained by radical polymerization. This method typically employs organometallic initiators, such as Grignard reagents or alkyllithium compounds.

The mechanism involves the initiation of polymerization by a nucleophilic attack of the initiator on the double bond of the monomer, generating a carbanionic propagating species. The nature of the initiator, solvent, and temperature can significantly influence the stereochemistry of the resulting polymer.

For example, the anionic polymerization of ethyl acrylate (B77674) (EA) can be initiated by tetrabutylammonium (B224687) azide (B81097) in the presence of alkylaluminum bisphenoxides in toluene (B28343). This method yields azide-terminated polymers with narrow molecular weight distributions in high yields. cmu.edu While this example is for ethyl acrylate, similar principles can be applied to the anionic polymerization of its alpha-chloro substituted counterpart.

Cationic Polymerization

Stereoregular Polymerization Studies

The control of stereochemistry, or tacticity, during the polymerization of alkyl alpha-chloroacrylates is a significant area of research, as the properties of the resulting polymers are highly dependent on their microstructure.

The synthesis of stereoregular, specifically isotactic and syndiotactic, poly(alkyl alpha-chloroacrylates) has been achieved through anionic polymerization using specific initiator systems and conditions. The use of Grignard reagents as initiators has been shown to produce polymers with varying tacticities depending on the reaction conditions.

For instance, highly isotactic poly(methyl methacrylate) (PMMA) can be prepared using t-butylmagnesium bromide (t-BuMgBr) in toluene at low temperatures (-78°C). rsc.org The stereospecificity of this polymerization is influenced by the bulkiness of the alkyl group of the Grignard reagent and the presence of additives like magnesium bromide. rsc.org Similar principles have been applied to the stereospecific polymerization of other acrylate monomers, such as methyl α-phenylacrylate, where n-butyllithium in toluene at -78°C yields a polymer rich in isotacticity. researchgate.netscispace.com The anionic polymerization of α-(menthoxymethyl)acrylates has also been shown to produce polymers with high stereoregularity. wikipedia.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the analysis of polymer tacticity. Both ¹H and ¹³C NMR can be used to determine the relative amounts of isotactic (meso, m), syndiotactic (racemic, r), and heterotactic (mr) triads in the polymer chain. acs.org

For poly(methyl methacrylate), the α-methyl proton resonances in ¹H NMR spectra are sensitive to the stereochemical configuration of the polymer chain, splitting into three distinct regions corresponding to isotactic, syndiotactic, and heterotactic triads. rsc.org Similarly, the quaternary carbon and carbonyl carbon signals in the ¹³C NMR spectra of poly(alkyl α-bromoacrylates) have been analyzed to determine pentad tacticity sequences. researchgate.net

The analysis of two-dimensional NMR spectra of isotactic PMMA has allowed for the detailed examination of tacticity and the identification of end-group structures. rsc.org The chemical shifts of configuration-sensitive peaks can be used to quantify the degree of isotacticity or syndiotacticity in a polymer sample.

Table 2: ¹H NMR Chemical Shifts for PMMA Triads rsc.org

TriadChemical Shift (ppm)
Isotactic (mm)1.21
Heterotactic (mr)1.02
Syndiotactic (rr)0.84

Spontaneous Polymerization with Tertiary Amines

The interaction between this compound and tertiary amines can lead to spontaneous polymerization. This process is initiated and driven by the nucleophilic character of the tertiary amine and the electrophilic nature of the acid chloride. Tertiary amines can act as catalysts or initiators in polymerization processes. google.com

Following the initial quaternization, the process continues to yield polymers that incorporate quaternary ammonium (B1175870) groups. mdpi.com These polymers, a type of polyelectrolyte, can be synthesized through the polymerization of monomers that already contain quaternary ammonium salts or by the chemical modification of a pre-existing polymer. nih.gov The resulting polymers possess cationic charges from the nitrogen atoms in the backbone or as pendant groups, which imparts unique properties and functionalities. mdpi.comnih.gov Such polymers are noted for their good water-solubility and adjustable cationicity. mdpi.com The integration of these charged groups is a key strategy for developing functional materials for a variety of applications. nih.gov

Functionalized Polymer Synthesis

The unique structure of this compound serves as a foundation for creating highly functionalized polymers. Its dual reactivity, stemming from the acyl chloride group and the vinyl group with a chlorine substituent, allows for extensive chemical modifications.

The chlorine atom present on the polymer backbone after the polymerization of this compound is a key feature for subsequent chemical modifications. smolecule.com This halogen atom acts as a reactive site, enabling a variety of nucleophilic substitution reactions. This allows researchers to introduce different functional groups onto the polymer chain post-polymerization. This capability makes this compound a versatile building block for synthesizing complex polymeric structures. smolecule.com

The ability to functionalize the polymer backbone allows for the precise design of polymers with tailored properties to meet the demands of specific applications. smolecule.com By strategically selecting the functional groups to be introduced, researchers can control characteristics such as solubility, hydrophilicity, thermal stability, and biological activity. This approach facilitates the development of advanced materials for targeted uses in diverse fields. smolecule.com

Table 1: Design of Polymers with Tailored Properties via Functionalization

Target Property Functionalization Approach Potential Application Area
Biodegradability Incorporation of ester or other hydrolyzable linkages. Biomedical devices, sustainable packaging smolecule.com
High Water Absorption Introduction of hydrophilic functional groups. Functional hydrogels for drug delivery, tissue engineering smolecule.com
Electrical Conductivity Integration of conjugated systems or electron-donating/withdrawing groups. Organic electronics, sensors smolecule.com
Enhanced Durability Cross-linking or introduction of robust chemical moieties. Durable and weather-resistant coatings
Strong Adhesion Incorporation of groups that promote intermolecular bonding. High-strength adhesives and sealants

Specific Polymer Applications in Research

The polymers derived from this compound are subjects of research for various specialized applications, owing to the unique properties that can be engineered into their structures.

Research focuses on their use as:

Biodegradable polymers: Materials designed to degrade under specific environmental or biological conditions are being developed for biomedical applications and sustainable packaging. smolecule.com

Functional hydrogels: The introduction of hydrophilic groups allows for the creation of hydrogels with high water-absorption capacity, which are investigated for use in drug delivery systems and tissue engineering scaffolds. smolecule.com

Electronically conductive polymers: By modifying the polymer structure, researchers are exploring the development of new materials for use in organic electronics and chemical sensors. smolecule.com

Films and Coatings: Polymers of alpha-chloroacrylic acid are utilized in making specialized films, impact-resistant coatings, and artificial glass, particularly for optical purposes. google.com

Adhesives and Sealants: The polymers' properties are harnessed to formulate adhesives with enhanced bonding strength and flexible, high-performance sealants.

Table 2: Research Applications of this compound-Derived Polymers

Application Area Description of Research Focus
Materials Science Development of durable coatings, high-strength adhesives, sealants, and specialty films. google.com
Optical Materials Use in creating artificial glass with specific optical properties. google.com
Biomedical Engineering Synthesis of biodegradable polymers for medical implants and functional hydrogels for controlled drug release. smolecule.com
Organic Electronics Investigation of functionalized polymers for potential use in conductive materials and sensors. smolecule.com

Research on Biodegradable Polymers

The incorporation of alpha-chloroacrylic acid derivatives, such as methyl α-chloroacrylate, into polymer chains is a strategy being explored for the development of photodegradable plastics. This approach aims to address the environmental persistence of conventional polymers like poly(methyl methacrylate) (PMMA). Research has demonstrated that copolymers of methyl methacrylate (B99206) (MMA) and methyl α-chloroacrylate (MCA) can be efficiently degraded into lower molecular weight oligomers under visible light irradiation in the presence of a catalyst with high halogen affinity, such as dimanganese decacarbonyl (Mn₂(CO)₁₀). researchgate.net This method offers a more environmentally friendly recycling technique compared to conventional methods that require high temperatures. researchgate.net

A study on the photodegradation of a P(MMA-co-MCA) copolymer highlighted the effectiveness of this approach. The degradation process was monitored by analyzing the change in molecular weight over time.

Table 1: Visible Light Induced Degradation of P(MMA-co-MCA) Copolymer

Irradiation Time (hours) Initial Molecular Weight (Mn, g/mol ) Final Molecular Weight (Mn, g/mol ) Degradation Efficiency
24 35,000 5,000 85.7%

Data derived from a study on the visible light induced photodegradation of copolymers using a halogen-affine catalyst. researchgate.net

The findings suggest that the inclusion of chloro-functionalized monomers provides a trigger for backbone degradation, a promising strategy for designing polymers that can be broken down under specific environmental conditions. researchgate.netnih.gov Further research focuses on optimizing the degradation process and exploring the biodegradability of polymers synthesized from alpha-chloroacrylic acid in response to enzymatic action from microorganisms. nih.govnih.gov

Research on Functional Hydrogels

Functional hydrogels, particularly those based on poly(acrylic acid) (PAA), which can be conceptually derived from the hydrolysis of poly(this compound), are extensively studied for their high water absorption capacity and responsiveness to environmental stimuli. These properties make them suitable for applications in tissue engineering, drug delivery, and as superabsorbent materials. biomedgrid.comnih.govnih.gov The swelling behavior and mechanical properties of these hydrogels can be precisely tuned by controlling the crosslinking density and the surrounding conditions such as pH, temperature, and ionic strength. nih.govchemijournal.comrsc.org

Research into PAA-based hydrogels has yielded detailed insights into their performance characteristics. For instance, the swelling ratio is a critical parameter that defines their capacity to absorb and retain water.

Table 2: Swelling and Mechanical Properties of Poly(acrylic acid)-Based Hydrogels

Hydrogel Type Condition Swelling Ratio (g/g) Tensile Strength (kPa) Reference
PAA Beads 40 °C 233.7 N/A arid.my
P(AA/AM) 0.06 M Fe(NO₃)₃ 1.14 1471 rsc.org
PAA/QCNF/Fe³⁺ Varied pH/Saline Stable, High 1980 nih.gov

This table presents a compilation of data from various studies on poly(acrylic acid) and its composite hydrogels.

The data indicates that while simple PAA hydrogels can achieve very high swelling ratios, the incorporation of other components in double-network or composite hydrogels can dramatically enhance mechanical strength, albeit sometimes at the expense of the maximum swelling capacity. rsc.orgnih.gov For example, a poly(acrylic acid/acrylamide) double crosslinking hydrogel exhibits a significantly lower swelling ratio but a very high tensile strength, making it suitable for applications where mechanical integrity is crucial. rsc.org Furthermore, the introduction of quaternized cellulose (B213188) nanofibrils and iron ions into a PAA network results in hydrogels with impressive mechanical properties and stable swelling ratios across different pH and saline conditions. nih.gov

Research on Electronically Conductive Polymers

The creation of intrinsically conducting polymers (ICPs) is a major field of materials research, with applications in sensors, flexible electronics, and energy storage. researchgate.netnih.govwikipedia.org While poly(alpha-chloroacrylic acid) itself is not intrinsically conductive, its structure can be modified to impart electrical conductivity. The principles of creating conductive polymers often involve creating a conjugated backbone and then "doping" it to introduce charge carriers. wikipedia.orglongdom.org

Research into making acrylic-based polymers conductive has been explored. One approach involves the copolymerization of a tetraalkylammonium acrylate with a suitable acrylic resin, such as an unsaturated o-phthalate polyester (B1180765) styrene, to form an electrically conductive polymer. The conductivity in such materials is conveyed by the movement of electrons associated with the incorporated conductive compounds. Studies on related conductive polymers like polypyrrole (PPy) have shown that conductivity can be tailored by the synthesis conditions and the use of specific catalysts or dopants, achieving conductivities in the range of 10⁻⁴ to 10⁻³ S/cm. scirp.org

Table 3: Electrical Conductivity of Various Conductive Polymers

Polymer System Synthesis/Doping Method Electrical Conductivity (S/cm) Reference
Polypyrrole (PPy) Copolymer Film Chemical polymerization with TFA/TCA catalyst 10⁻⁴ - 10⁻³ scirp.org
DGEBA/MWCNTs Composite With [C₄mim][BF₄] ionic liquid 1 x 10⁻³ mdpi.com
PU/xGnP Composite With [P₆,₆,₆,₁₄][Dca] ionic liquid 2.47 x 10⁻² mdpi.com
Nanostructured Polymer Film Photopolymerization of Lyotropic LC Monomers 4.2 x 10⁻⁴ mdpi.com

This table provides comparative data on the electrical conductivity of different polymer systems, offering a reference for the potential conductivity achievable in modified acrylic polymers.

The development of conductive polymers based on an this compound backbone would likely involve post-polymerization modification to introduce conductive moieties or the copolymerization with monomers that facilitate charge transport.

Coatings, Adhesives, and Sealants Research

Polymers derived from acrylic monomers are fundamental to the coatings, adhesives, and sealants industry due to their durability, flexibility, and weather resistance. mdpi.com The incorporation of this compound into polymer formulations allows for the design of materials with unique mechanical and thermal properties. mdpi.com The chlorine atom provides a site for further functionalization, enabling the creation of polymers with enhanced bonding strength and specific performance characteristics. mdpi.com

Recent research into high-performance, recyclable adhesives has highlighted the potential of modifying polymer backbones to achieve superior adhesion. For example, a novel adhesive based on polymers derived from alpha-lipoic acid (αLA) has demonstrated significantly improved performance over conventional adhesives.

Table 4: Performance of a High-Strength αLA Polymer Adhesive

Adhesive Type Substrate Test Condition Performance Metric Result
αLA Polymer Adhesive Film Stainless Steel Static Load (1 kg) Time to Failure > 7 days
Conventional Butyl Acrylate/Acrylic Acid Adhesive Stainless Steel Static Load (1 kg) Time to Failure < 2 minutes
αLA Polymer Surgical Superglue Wet Tissue Comparative Bond Strength Superior to existing medical sealants -
αLA Epoxy-like Structural Adhesive - Comparison to Commercial Epoxy Adhesion Performance in Water Better

Data from a 2025 study on recyclable adhesives from alpha-lipoic acid polymers, demonstrating the potential for high-performance bio-based adhesives. berkeley.edu

This research underscores a key principle: by carefully selecting monomers and tweaking formulations, it is possible to create adhesives with exceptional strength and environmental benefits. berkeley.edu This approach is directly relevant to the development of advanced materials from this compound, where its reactive nature can be leveraged to build complex polymers for high-performance coatings and structural adhesives.

Photoresist Materials Research

In the semiconductor industry, photoresists are critical materials used to transfer circuit patterns onto wafers during lithography. The relentless drive towards smaller feature sizes requires the development of photoresists with higher sensitivity and resolution, particularly for deep ultraviolet (DUV) and extreme ultraviolet (EUV) lithography. mdpi.comresearchgate.net Polymers based on acrylics, such as those derived from alpha-chloroacrylic acid, are investigated for these applications. sigmaaldrich.com Polymers of alpha-chloroacrylic acid have been noted for their use in making films and coatings for optical purposes.

Research into advanced photoresist materials often focuses on the polymer backbone and the photoacid generator (PAG), which initiates the chemical change upon exposure to light. researchgate.net Studies on hexafluoroalcohol (HFA)-functionalized methacrylate polymers have shown their suitability for 193 nm lithography due to their favorable dissolution behavior. sigmaaldrich.com More recently, a breakthrough was reported with an HFA-containing photoresist that can act as its own PAG, dramatically boosting sensitivity.

Table 5: Performance of Advanced Photoresist Materials

Photoresist System Key Feature Exposure Type Resolution Achieved Exposure Dose Reference
HFA-containing Photoresist Serves as its own PAG Electron Beam ~40 nm 3 μC/cm² mdpi.com
Hf-based Hybrid Photoresist Metal Oxide Nanoparticles EUV 26 nm 4.2 mJ/cm² mdpi.com
Inpria Metal Oxide Resist Directly Patternable Hardmask EUV 13 nm 35 mJ/cm² mdpi.com

This table highlights the performance of state-of-the-art photoresist materials, providing benchmarks for the development of new systems, potentially including those based on alpha-chloroacrylic acid derivatives.

The high sensitivity of the HFA-containing resist, achieving ~40 nm features at an extremely low dose of 3 μC/cm², represents a significant advancement. mdpi.com This level of performance is achieved by designing polymers where the functional group itself can generate the acid needed for the patterning reaction. mdpi.com The principles from this research, focusing on integrating acid-generating capabilities directly into the polymer structure, could guide the design of novel photoresists based on this compound.

Applications in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The dual reactivity of alpha-chloroacrylic acid chloride makes it a fundamental component for constructing intricate molecular architectures. google.com It can readily undergo reactions at both the acyl chloride moiety and the vinyl chloride site, enabling chemists to introduce the chloro-acrylate functional group into various scaffolds.

Synthesis of Fine Chemicals

This compound and its derivatives are instrumental in the synthesis of specialized fine chemicals. A notable example is the application of its corresponding ester, methyl 2-chloroacrylate (B1238316). This compound serves as a key intermediate in the industrial synthesis of the amino acid L-cysteine. wikipedia.org The reaction involves treating methyl 2-chloroacrylate with thiourea (B124793) to produce 2-aminothiazoline-4-carboxylic acid, which is then further processed to yield L-cysteine. wikipedia.org

Synthesis of Active Pharmaceutical Ingredients (APIs)

The reactivity of this compound has been harnessed for the synthesis of several active pharmaceutical ingredients. google.com Its ability to act as a key intermediate facilitates the construction of complex and biologically active molecules. cdhfinechemical.com A prominent example is its role in the manufacture of prostaglandins, which are lipid autacoids involved in a wide array of physiological functions and are used therapeutically to induce labor, among other applications. cdhfinechemical.comresearchgate.net

The primary function of this compound in synthesis is the introduction of the chloro-acrylate moiety. This is typically achieved through standard acylation reactions where the highly electrophilic acyl chloride group reacts with various nucleophiles. google.com

Table 1: Reactions for Introducing Chloro-Acrylate Moieties

NucleophileReaction TypeProduct Class
Alcohols (R-OH)Esterificationα-Chloroacrylate Esters
Amines (R-NH₂)Amidationα-Chloroacrylamides
Carboxylate SaltsAnhydride (B1165640) FormationMixed Anhydrides

These reactions, such as esterification with alcohols and amidation with amines, proceed readily to form the corresponding α-chloroacrylate esters and amides, respectively, thereby incorporating the functional group into a larger molecule. google.com

While the acryloyl group has been identified as a potentially useful moiety in the design of some kinase inhibitors, specific examples detailing the use of this compound in their synthesis are not prevalent in the reviewed literature. alphalab.com

However, a closely related isomer, 3-chloroacryloyl chloride, has been utilized in the synthesis of ligands for potent antiviral agents. In the asymmetric synthesis of a high-affinity ligand for HIV-1 protease inhibitors, 3-chloroacryloyl chloride was generated in situ from propiolic acid and oxalyl chloride. This intermediate was then reacted with a chiral oxazolidinone to form a key building block for the complex heterocyclic target molecule. google.com This highlights the utility of chloro-acryloyl chlorides in constructing stereochemically defined antiviral compounds. google.com

Precursor for Agrochemicals (Herbicides, Pesticides)

This compound is cited as a precursor in the production of various agrochemicals. google.com Its derivatives are noted to possess herbicidal and pesticidal properties. However, specific, named commercial herbicides or pesticides synthesized directly from this compound are not widely detailed in publicly available research. The agrochemical industry often utilizes other chlorinated acid chlorides, such as chloroacetyl chloride or 2-chloronicotinoyl chloride, as key intermediates for major herbicide families. google.com

Reagent in Synthetic Methodologies

Beyond its role as a building block, the inherent reactivity of this compound makes it a useful reagent in specific synthetic methodologies. Its electrophilic nature allows it to participate in a variety of transformations beyond simple acylation.

A significant application is its use as a dienophile in pericyclic reactions, specifically the Diels-Alder reaction. google.com In this type of cycloaddition, the electron-poor double bond of the chloro-acryloyl system reacts with a conjugated diene to form a new six-membered ring.

Table 2: this compound in Diels-Alder Reactions

Reaction TypeRole of α-Chloroacrylic Acid ChlorideReactant PartnerProduct Type
[4+2] CycloadditionDienophileConjugated Diene (e.g., Cyclopentadiene)Functionalized Cyclohexene Derivative

This methodology is particularly powerful for creating complex, cyclic structures with high stereocontrol. For instance, the Lewis acid-promoted Diels-Alder reaction between a derivative of this compound and cyclopentadiene (B3395910) can produce highly functionalized cycloadducts. google.com These products serve as versatile intermediates for synthesizing complex molecules, such as the ligands for HIV-1 protease inhibitors mentioned previously. google.com

Investigation of Reaction Pathways Involving Acyl Chlorides

In chemical research, this compound serves as a key reagent for investigating the intricate pathways of reactions involving acyl chlorides. The presence of both a reactive acid chloride group and a chlorine-substituted double bond allows researchers to study a variety of reaction types, including nucleophilic acyl substitution and electrophilic addition. smolecule.com The general mechanism for reactions with nucleophiles involves the attack of the nucleophile on the carbonyl carbon, followed by the departure of the chloride ion. youtube.com This process allows for the introduction of various functional groups, leading to the formation of esters, amides, and other derivatives. smolecule.com

A common reaction of this compound is its hydrolysis in the presence of water to yield alpha-chloroacrylic acid. smolecule.com It also reacts with alcohols to form esters and with amines to produce amides. smolecule.com

Table 1: Key Reactions of this compound

Reactant Product Reaction Type
Water alpha-Chloroacrylic acid Hydrolysis
Alcohols Esters Esterification
Amines Amides Amidation
Sodium salts of carboxylic acids Anhydrides Anhydride formation
Organozinc compounds Acylated organozinc compounds Acylation

This table summarizes the primary reactions of this compound with various nucleophiles.

Development of Novel Synthetic Routes

The reactivity of this compound is instrumental in the development of new synthetic methodologies. Its ability to act as a building block facilitates the creation of complex organic molecules. smolecule.com One notable method for synthesizing this compound itself involves the reaction of alpha-chloroacrylic acid with oxalyl chloride. google.com This method is favored over others, such as those using phosgene (B1210022) or thionyl chloride, as it produces higher yields and fewer byproducts. google.com

The production of the precursor, alpha-chloroacrylic acid, can be achieved by reacting acrylic acid with chlorine gas to form 2,3-dichloropropionic acid, which is then dehydrochlorinated. google.com This process can be catalyzed by substances like pyridine (B92270) or dimethyl formamide. google.com

Surface Modification Research

The application of this compound extends to materials science, where it is used to alter the surface properties of various substrates.

Introduction of Acrylic Groups to Surfaces

A significant application in surface modification is the introduction of acrylic groups onto different materials. This functionalization is valuable in creating surfaces with specific desired properties. The process leverages the reactivity of the acid chloride group to form covalent bonds with the surface.

Enhancing Adhesion Properties and Chemical Reactivity

By modifying surfaces with acrylic groups, researchers can significantly enhance adhesion properties. This is particularly useful in the formulation of coatings and adhesives, where strong bonding to the substrate is critical. The introduced functional groups can also increase the chemical reactivity of the surface, allowing for further modifications or interactions with other molecules.

Immobilization of Dyes onto Polymers

This compound is employed in the immobilization of dyes onto polymer surfaces. smolecule.com This process is crucial for creating color-stable materials for various applications. The acid chloride facilitates the covalent bonding of the dye molecules to the polymer backbone, ensuring long-lasting coloration.

Stereoselective Syntheses

In the field of stereoselective synthesis, where the three-dimensional arrangement of atoms in a molecule is crucial, this compound and its derivatives play an important role. Research has demonstrated the use of related alpha-haloacrylic acid derivatives in processes that yield specific stereoisomers. For instance, a manganese-promoted sequential process has been described for the synthesis of (Z)-alpha-halo-alpha,beta-unsaturated esters and amides with complete Z-stereoselectivity. nih.gov While this research focuses on related compounds, it highlights the potential for this compound to be used in syntheses where precise control over the stereochemistry of the final product is required. google.com The development of stereoselective methods is critical in fields like pharmaceuticals, where the biological activity of a molecule can be highly dependent on its stereoisomeric form. nih.govmdpi.com

Formation of Specific Stereoisomers in Reactions

This compound is noted for its utility in reactions where the formation of a specific stereoisomer is desired. google.com Its chemical structure and reactivity facilitate stereocontrolled additions and substitutions. In certain synthetic pathways, the use of alpha-chloroacrylyl chloride is particularly advantageous because it leads to the formation of the correct or desired stereoisomer, which is a critical consideration in the synthesis of complex molecules like pharmaceuticals and natural products. google.com

Z-selective C(sp²)–H Chlorination of Acrylamides

A significant application of alpha-chloroacrylic acid derivatives is in the Z-selective chlorination of acrylamides. researchgate.netrsc.orgsoton.ac.uk Z-chloroacrylic acid derivatives are important building blocks for accessing Z-configured olefins, which are common motifs in a wide range of important compounds, including natural products, pharmaceuticals, and agrochemicals. researchgate.netsoton.ac.uk Traditional methods to create these structures sometimes lack E/Z selectivity. soton.ac.uk A key modern approach involves the direct and selective C(sp²)–H chlorination of acrylamides to yield valuable Z-β-chloroacrylamides. rsc.orgsoton.ac.uk

An advanced, catalyst- and organic-oxidant-free electrochemical method has been developed for the Z-selective C(sp²)–H chlorination of tertiary acrylamides. researchgate.netrsc.org This approach addresses the limitations of some traditional methods and avoids the use of palladium catalysts or stoichiometric chemical oxidants. rsc.orgsoton.ac.uk

The electrochemical system was systematically optimized. soton.ac.uk Studies using N-methyl-N-tosylacrylamide as a model substrate revealed optimal conditions. soton.ac.uk The process is typically conducted in an undivided cell under galvanostatic conditions. soton.ac.uk Key components and conditions include:

Chloride Source and Electrolyte : Magnesium chloride (MgCl₂) serves as both the chloride source and the electrolyte. soton.ac.uk

Solvent System : A mixed solvent system, such as acetonitrile (B52724) (MeCN) and acetic acid (AcOH), is employed. soton.ac.uk

Electrodes : A graphite (B72142) anode and a platinum cathode are used. soton.ac.uk

Conditions : The reaction is run at a constant current at room temperature under a nitrogen atmosphere. soton.ac.uk

No conversion occurs without electricity, confirming the electrochemical nature of the transformation. soton.ac.uk The method is applicable to a variety of substituted tertiary acrylamides, providing good yields for numerous examples. researchgate.netrsc.orgcardiff.ac.ukcolab.ws

Table 1: Optimization of Electrochemical Z-selective C(sp²)–H Chlorination¹
ParameterConditionOutcome
ElectricityNo electricityNo conversion soton.ac.uk
CurrentLowering from 10 mALowered NMR yield researchgate.net
CathodeGraphite instead of Platinum foilLowered NMR yield researchgate.net
Chloride SourceLiCl or NaClDecreased solubility and yield researchgate.net
MgBr₂Recovery of starting material researchgate.net

The scope of the reaction has been demonstrated across various N-alkyl, N-phenyl, and N-benzyl substituted acrylamides, consistently producing high yields of the desired Z-β-chloroacrylamides. researchgate.net For instance, N,N-dialkylacrylamides and those with different aryl groups have been successfully chlorinated with high Z-selectivity. researchgate.netsoton.ac.uk However, employing a Weinreb acrylamide (B121943) substrate resulted in lower Z:E selectivity, which may be due to differences in the amide bond character. soton.ac.uk The scalability of this electrochemical process has also been demonstrated by translating the batch reaction to a flow setup, allowing for gram-scale synthesis. researchgate.netrsc.orgsoton.ac.uk

Table 2: Selected Substrate Scope for Electrochemical Z-selective C(sp²)–H Chlorination of Acrylamides¹
Substrate TypeProductIsolated Yield (%)Z:E Ratio
N-methyl-N-tosylacrylamideZ-β-chloroacrylamide 297 (NMR yield)>95:5 soton.ac.uk
C(2)-methyl substitutedTetrasubstituted alkene 1472%>95:5 researchgate.net
N-benzyl substitutedProducts 16-20High yieldsNot specified researchgate.net
Weinreb acrylamideVinyl chloride 2161% (combined)2:1 soton.ac.uk
N,N-DialkylacrylamideZ-β-chloroacrylamide 2261%>95:5 soton.ac.uk
N,N-DialkylacrylamideZ-β-chloroacrylamide 2373%>95:5 soton.ac.uk

The synthetic utility of the Z-β-chloroacrylamide products is enhanced by their capacity for orthogonal derivatization. researchgate.netrsc.org The chlorinated products contain multiple reactive sites, allowing for subsequent chemoselective transformations. researchgate.net The C(sp²)–Cl bond and the amide functionality can be selectively manipulated. soton.ac.uk

For example, the vinyl chloride functionality can act as a coupling partner in palladium-catalyzed cross-coupling reactions. soton.ac.uk A Suzuki cross-coupling with 4-methoxyphenylboronic acid has been successfully performed to create a new carbon-carbon bond, yielding an arylated alkene. soton.ac.uk

Furthermore, the N-sulfonyl activated twisted amide group within the product can be selectively hydrolyzed under basic conditions. soton.ac.uk This transformation yields the corresponding Z-β-chloroacrylic acid derivative, which serves as a versatile building block for further synthetic modifications. soton.ac.uk These examples highlight the ability to use the chlorinated acrylamide products as platforms for constructing more complex molecular architectures. researchgate.netrsc.org

Theoretical and Computational Studies

Quantum Chemical Modeling

Density Functional Theory (DFT) Applications

There is a notable absence of specific DFT studies centered on alpha-chloroacrylic acid chloride in the available literature. DFT is a computational method used to investigate the electronic structure of many-body systems, which can predict various molecular properties. For related compounds, such as acrylic acid, DFT has been employed to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which provide insights into the molecule's chemical reactivity. However, similar detailed analyses for this compound are not found.

Modeling of Uncatalyzed and Enzymatic Reactions

Computational modeling of reactions involving this compound, both uncatalyzed and enzymatic, is not documented in the available research. In contrast, extensive theoretical studies exist for the enzymatic dehalogenation of a related isomer, cis-3-chloroacrylic acid, by the enzyme cis-3-chloroacrylic acid dehalogenase (cis-CaaD). researchgate.net These studies utilize DFT to model the reaction mechanism within the enzyme's active site. researchgate.net However, this research focuses on the carboxylic acid form and a different isomer, and there is no indication of similar enzymatic studies involving this compound.

Mechanistic Insights from Computational Analysis

Due to the lack of specific computational studies on this compound, detailed mechanistic insights derived from such analyses are not available.

Nucleophilic Attack Pathways

While the general mechanism for nucleophilic attack on acid chlorides is well-established as a nucleophilic addition-elimination pathway, specific computational modeling of these pathways for this compound is not present in the search results. fiveable.mechemistrysteps.com The high reactivity of the acyl chloride group, due to the electron-withdrawing nature of both the chlorine and oxygen atoms, makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. fiveable.me This reactivity is a general characteristic of acid chlorides.

Transition State Analysis

There are no specific transition state analyses for reactions involving this compound found in the provided search results. Transition state analysis is a critical component of computational chemistry for determining reaction kinetics and pathways. For the hydrolysis of other acid chlorides, computational studies have evaluated the transition states, but this has not been specifically applied to this compound.

Role of Specific Residues in Enzyme Catalysis (e.g., cis-3-Chloroacrylic Acid Dehalogenase)

The body of research on enzyme catalysis related to chloroacrylic acids primarily focuses on cis-3-chloroacrylic acid and its corresponding dehalogenase enzyme (cis-CaaD). researchgate.netnih.gov These studies have identified key amino acid residues (such as Pro-1, Arg-70, Arg-73, and Glu-114) that are crucial for the catalytic activity. researchgate.netnih.gov However, this research is specific to the dehalogenation of cis-3-chloroacrylic acid and does not involve this compound as a substrate. There is no information available regarding any enzymatic catalysis or the role of specific residues in reactions involving this compound.

Comparison with Experimental Kinetic Data

In general, such a comparative study would involve:

Theoretical Kinetic Predictions: Computational chemistry methods, such as density functional theory (DFT), would be employed to model the reaction pathways of this compound with various nucleophiles. These calculations would determine the transition state geometries and activation energies for the proposed reaction mechanisms. From these parameters, theoretical rate constants could be calculated.

Experimental Kinetic Measurements: Laboratory experiments would be conducted to measure the rate of reaction of this compound under controlled conditions. Techniques such as stopped-flow spectroscopy or nuclear magnetic resonance (NMR) spectroscopy could be used to monitor the concentration of reactants and products over time, allowing for the determination of experimental rate constants.

A comparison of the theoretical and experimental rate constants would provide valuable insights into the reaction mechanism. Agreement between the two would validate the proposed computational model and enhance the understanding of the factors governing the reactivity of this compound. Discrepancies, on the other hand, would suggest that the theoretical model may need refinement or that the reaction mechanism is more complex than initially proposed.

Given the absence of specific data for this compound, the following table illustrates a hypothetical comparison, emphasizing the type of data that would be presented in such a study.

Hypothetical Comparison of Theoretical and Experimental Rate Constants for the Hydrolysis of this compound at 298 K

Computational MethodTheoretical Rate Constant (s⁻¹)Experimental MethodExperimental Rate Constant (s⁻¹)
DFT (B3LYP/6-31G*)Data not availableStopped-Flow UV-VisData not available
Ab initio (MP2/cc-pVTZ)Data not availableConductometryData not available

Analytical Methodologies in Research Contexts

Chromatographic Characterization

Chromatographic methods are essential for the separation and analysis of α-chloroacrylic acid chloride and its related species. Due to the compound's high reactivity, particularly its susceptibility to hydrolysis and reaction with nucleophiles, analytical methods often require derivatization or very inert systems.

Gas chromatography is a primary technique for analyzing volatile compounds like α-chloroacrylic acid chloride. However, direct analysis is challenging due to the compound's reactive acyl chloride group, which can interact with active sites in the GC system, such as silanol (B1196071) groups in the injection port or on the column. chromforum.org This reactivity can lead to poor peak shape, inaccurate quantification, and degradation of the analyte. chromforum.org

To overcome these challenges, a common strategy is derivatization. patsnap.comfunctmaterials.org.ua The acyl chloride is converted into a more stable and less reactive derivative, typically an ester or an amide, prior to GC analysis. chromforum.orgpatsnap.com For example, acryloyl chloride, a related compound, can be derivatized with aniline (B41778) or N-ethylaniline. patsnap.comfunctmaterials.org.ua This approach allows for reliable quantification with good precision and recovery. functmaterials.org.ua In one method for acryloyl chloride, derivatization with aniline using ethyl acetate (B1210297) as a solvent followed by GC analysis yielded precision and recovery rates of 0.474% - 1.64% and 95.3% - 98.2%, respectively. functmaterials.org.ua

While less common, direct analysis without derivatization is possible but requires specialized, highly inert equipment. chromforum.org This includes using columns with specific stationary phases (e.g., XY-1301) and specialized syringes to prevent any reaction with the analytical instrumentation. chromforum.org

High-Performance Liquid Chromatography (HPLC) offers an alternative for the analysis of α-chloroacrylic acid chloride, particularly when dealing with less volatile derivatives or when analyzing reaction mixtures. Similar to GC, the high reactivity of the acyl chloride functional group presents a significant challenge for direct analysis. patsnap.com

Derivatization is also a key strategy in HPLC analysis. A method has been developed for acryloyl chloride and its related substances using N-ethylaniline as a derivatization reagent. patsnap.com The resulting stable derivative can then be readily analyzed using liquid chromatography with an ultraviolet (UV) detector. patsnap.com This derivatization is reported to be convenient, fast, and sensitive with few side reactions. patsnap.com

For the analysis of the corresponding carboxylic acid, 2-chloroacrylic acid, a reverse-phase HPLC method has been established. sielc.com This indicates that HPLC is a viable technique for compounds within this chemical family, provided that the reactivity of the acyl chloride is addressed.

Both normal phase and reverse phase chromatography are employed in HPLC, but reverse phase is more commonly documented for the analysis of α-chloroacrylic acid and its analogs. sielc.comsigmaaldrich.com

Reverse Phase (RP) HPLC separates molecules based on their hydrophobicity. sigmaaldrich.com A non-polar stationary phase is used with a polar mobile phase. For the analysis of 2-chloroacrylic acid, a reverse-phase method utilizing a Newcrom R1 column has been successfully applied. sielc.com The mobile phase for this separation consists of a mixture of acetonitrile (B52724) (a polar organic solvent) and water, with an acidic modifier like phosphoric acid or formic acid. sielc.com The use of formic acid makes the method compatible with mass spectrometry (MS) detection. sielc.com

Table 1: Example of Reverse Phase HPLC Conditions for 2-Chloroacrylic acid Analysis. sielc.com
ParameterCondition
ColumnNewcrom R1
Mobile PhaseAcetonitrile (MeCN), Water, and Phosphoric Acid
DetectorUV, MS (with formic acid instead of phosphoric acid)
ModeReverse Phase (RP)

Normal Phase (NP) HPLC , which uses a polar stationary phase and a non-polar mobile phase, is less common for this class of compounds. The potential for the reactive acyl chloride group to irreversibly bind to polar stationary phases like silica (B1680970) makes this approach challenging. chromforum.org This can result in poor peak shape and unpredictable detector response. chromforum.org

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of α-chloroacrylic acid chloride. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for confirming the molecular structure and determining stereochemistry.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For α-chloroacrylic acid chloride, ¹H NMR and ¹³C NMR would reveal the characteristic signals for the vinyl protons and carbons, as well as the carbonyl carbon.

A key application of NMR spectroscopy in the context of α-chloroacrylic acid chloride is the confirmation of E/Z isomerism at the double bond. The spatial arrangement of the substituents on the C=C double bond leads to distinct chemical environments for the vinyl protons, which can be distinguished by ¹H NMR spectroscopy. researchgate.net

The chemical shifts and coupling constants of the geminal vinyl protons are different for the E and Z isomers. researchgate.net By analyzing the ¹H NMR spectrum, one can identify and quantify the ratio of the two isomers in a sample. researchgate.net For instance, in a study of related substituted acrylic acids, the signals for the aromatic hydrogens were well-separated for the E and Z isomers, allowing for straightforward integration and determination of the isomer ratio. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Poly(alkyl alpha-chloroacrylate) Tacticity Analysis

The stereochemical structure, or tacticity, of poly(alkyl alpha-chloroacrylates) significantly influences their physical and chemical properties. Tacticity describes the arrangement of the chiral centers within the polymer chain. The primary methods for analyzing the tacticity of these polymers are Nuclear Magnetic Resonance (NMR) spectroscopy and, to a lesser extent, infrared (IR) spectroscopy. wikipedia.orgcapes.gov.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon-13 (¹³C) NMR are powerful techniques for determining the microstructure of poly(alkyl alpha-chloroacrylates). acs.orgkisti.re.kr By analyzing the chemical shifts and splitting patterns of the polymer's signals, researchers can quantify the relative amounts of different stereochemical arrangements, known as diads, triads, and even higher-order n-ads. wikipedia.org

Diads: Refer to the relative stereochemistry of two adjacent monomer units. An "m" diad (meso) has the substituents on the same side of the polymer backbone, while an "r" diad (racemo) has them on opposite sides.

Triads: Describe the stereochemistry of three consecutive monomer units. There are three possible triads: isotactic (mm), syndiotactic (rr), and heterotactic (mr or rm). wikipedia.org The mass fraction of isotactic (mm) triads is a common quantitative measure of tacticity. wikipedia.org

Pentads: For more detailed analysis of long-range order, pentads (sequences of five monomer units) such as mmmm and mrrm can be quantified. wikipedia.org

For instance, the ¹H NMR spectra of poly(methyl methacrylate) (PMMA), a structurally similar polymer, show distinct signals for the alpha-methyl protons depending on whether they are part of an isotactic, syndiotactic, or atactic sequence. measurlabs.comumich.edu Similarly, for poly(alkyl alpha-chloroacrylates), the signals of the backbone methylene (B1212753) protons can be analyzed to determine tacticity. researchgate.net High-resolution ¹H NMR, sometimes in combination with two-dimensional techniques like J-resolved or heteronuclear correlated (HETCOR) 2D NMR, can provide detailed information about the configurational sensitivity and scalar interactions within the polymer chain. datapdf.com

¹³C NMR spectroscopy offers the advantage of a larger chemical shift range and simplified spectra due to proton-decoupling, allowing for the observation and analysis of longer configurational sequences. measurlabs.comdatapdf.com The chemical shifts of the quaternary carbon and the carbonyl carbon in the polymer backbone are particularly sensitive to the stereochemical environment. acs.org

Infrared (IR) Spectroscopy: While less detailed than NMR, IR spectroscopy can also provide information about the tacticity of poly(alkyl alpha-chloroacrylates). capes.gov.br The vibrational frequencies of certain functional groups in the polymer can be influenced by the stereochemical arrangement of the polymer chain. These differences in absorption bands can be correlated with the tacticity determined by other methods like NMR.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable analytical technique for identifying the functional groups present in a molecule. In the context of alpha-chloroacrylic acid chloride, IR spectroscopy can confirm the presence of key structural features, primarily the carbonyl (C=O) group of the acid chloride and the carbon-carbon double bond (C=C) of the acrylate (B77674) moiety.

The IR spectrum of an acyl chloride is characterized by a strong absorption band for the carbonyl group at a relatively high frequency, typically in the range of 1810–1775 cm⁻¹ for aliphatic acyl chlorides. uobabylon.edu.iqblogspot.com Conjugation with a double bond, as in the case of this compound, lowers this frequency to the 1780–1760 cm⁻¹ range. uobabylon.edu.iq For comparison, the carbonyl stretching vibration in acryloyl chloride, a related compound, appears around this region. nist.govresearchgate.net The C-Cl stretching vibration of the acid chloride group typically appears in the fingerprint region, between 730 and 550 cm⁻¹. blogspot.com

The carbon-carbon double bond (C=C) stretching vibration is expected to produce an absorption band in the region of 1640-1600 cm⁻¹. The =C-H stretching and bending vibrations of the vinyl group will also be present.

The following table summarizes the expected characteristic IR absorption bands for this compound.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carbonyl (C=O)Stretch1780 - 1760Strong
Alkene (C=C)Stretch1640 - 1600Medium
C-ClStretch730 - 550Medium to Strong

It is important to note that the IR spectrum of the corresponding carboxylic acid, alpha-chloroacrylic acid, would show a broad O-H stretching band around 3000 cm⁻¹ and a carbonyl (C=O) absorption at a lower frequency, characteristic of carboxylic acids. nist.govnih.govnist.gov

Derivatization Techniques for Analysis

Due to the high reactivity of acyl chlorides like this compound, direct analysis by chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be challenging. google.comamericanpharmaceuticalreview.com Therefore, derivatization is a common strategy to convert the reactive analyte into a more stable and easily detectable compound. researchgate.net This process involves a chemical reaction that modifies the functional group of the analyte. researchgate.net

For acyl chlorides, the primary derivatization methods involve reaction with nucleophiles such as alcohols, amines, or hydrazines. researchgate.net

Esterification: Reaction with an alcohol, such as methanol (B129727) or propanol, converts the acid chloride to its corresponding ester. americanpharmaceuticalreview.comchromforum.org This is a straightforward method to create a more stable derivative suitable for GC or HPLC analysis. japsonline.com For example, chloroacetyl chloride has been successfully converted to methyl chloroacetate (B1199739) for GC analysis. japsonline.com

Amidation: Acyl chlorides readily react with primary or secondary amines to form stable amides. nih.gov Diethylamine, for instance, can be used as a derivatizing agent to form the corresponding diethylamide, which can then be analyzed by GC. nih.gov

Reaction with Hydrazines: Derivatization with substituted hydrazines, such as 2-nitrophenylhydrazine (B1229437), is particularly useful for enhancing detectability in HPLC with UV detection. researchgate.netnih.gov The resulting derivative often has a strong chromophore, leading to a significant red-shift in the UV absorption spectrum, which helps to minimize matrix interferences from the drug substance and its impurities. google.comnih.gov The reaction with 2-nitrophenylhydrazine is typically carried out at room temperature for about 30 minutes. researchgate.netnih.gov

Derivatization for GC Analysis: For GC analysis, the goal is to create a volatile and thermally stable derivative. Besides esterification, other reagents can be employed. For instance, in the analysis of other reactive chlorides, 1-propanol (B7761284) in a pyridine (B92270) solution has been used as a derivatizing agent for GC-MS analysis. rsc.org

Derivatization for HPLC Analysis: For HPLC, derivatization often aims to introduce a chromophore or fluorophore to enhance UV or fluorescence detection. researchgate.net Reagents like 4-nitrophenol (B140041) can be used to introduce a UV-active group. americanpharmaceuticalreview.com The use of derivatizing agents containing a bromine atom, such as 4-bromomethyl-N-methylaniline (4-BNMA), can be advantageous for mass spectrometric detection due to the characteristic isotopic pattern of bromine. nih.gov

Historical and Evolving Research Context

Early Synthetic Challenges and Innovations

The initial synthesis of alpha-chloroacrylic acid chloride from its corresponding carboxylic acid, α-chloroacrylic acid, was fraught with difficulties, primarily low yields and the formation of problematic by-products. google.com Early methods employing common chlorinating agents like benzoyl chloride and thionyl chloride were largely ineffective, resulting in very poor yields. google.com

A significant challenge arose with the use of phosgene (B1210022). This reagent led to the addition of hydrogen chloride (HCl), a side-product of the reaction, across the double bond of the target molecule. This side reaction produced α,β-dichloropropionyl chloride as a major impurity. google.com The issue was compounded by the fact that this by-product co-distilled with the desired this compound, making purification and isolation of the pure compound exceptionally difficult. google.com

A major innovation in the synthesis of this compound was the introduction of oxalyl chloride as the chlorinating agent. This method proved to be a breakthrough, providing high yields of the desired product without the troublesome by-products that plagued earlier attempts. google.com The reaction with oxalyl chloride, often catalyzed by dimethylformamide, proceeds efficiently and cleanly, marking a significant step forward in the practical production of this valuable chemical intermediate. google.com

Table 1: Comparison of Early Chlorinating Agents for this compound Synthesis

Evolution of Polymer Science with this compound

This compound is a valuable monomer and a critical intermediate in the synthesis of specialized polymers. Its derivatives, particularly poly(alkyl α-chloroacrylates), have been the subject of significant research to create polymers with tailored thermal and mechanical properties for use in materials like coatings and adhesives. acs.org

The evolution of polymer science in this area has not been without its challenges. A persistent issue in the polymerization of alpha-chloroacrylic esters was the appearance of a yellow discoloration in the final resin product. google.com This undesirable coloration could appear immediately after polymerization or develop over time, especially upon heating. google.com Research revealed that this problem was caused by the presence of trace amounts of autoxidation products in the monomer or the gradual autoxidation of any residual monomer left in the polymer. google.com This discovery led to the development of purification methods for the monomer prior to polymerization to prevent color generation and produce clear, colorless resins suitable for a wider range of applications. google.com Studies on the transitions and relaxations in poly(alkyl α-chloroacrylates) further demonstrate the progression of research from basic polymerization to a deeper understanding of the physicochemical properties of these materials. acs.org

Progression of Mechanistic Studies

Understanding the reaction mechanisms of this compound is fundamental to controlling its reactivity and utilizing it effectively in synthesis. As an acyl chloride, its chemistry is dominated by the high electrophilicity of the carbonyl carbon. libretexts.org This carbon is bonded to two highly electronegative atoms, oxygen and chlorine, which strongly withdraw electron density, making it highly susceptible to attack by nucleophiles. libretexts.org

The generally accepted mechanism for its reactions with nucleophiles (such as water, alcohols, and amines) is a two-step process known as nucleophilic addition-elimination. libretexts.org

Nucleophilic Addition: The nucleophile attacks the electron-deficient carbonyl carbon, breaking the carbon-oxygen pi-bond and forming a tetrahedral intermediate.

Elimination: The intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a good leaving group.

While this general mechanism provides a solid framework, detailed mechanistic studies, often aided by computational chemistry, continue to refine the understanding of related molecules. For instance, theoretical studies on the enzymatic dehalogenation of cis-3-chloroacrylic acid have elucidated complex reaction pathways and the specific roles of active site residues. nih.govresearchgate.net Such in-depth studies, though on a related acid, highlight the ongoing scientific progression aimed at achieving a precise, predictive control over the reactions of chloroacrylates.

Emerging Electrochemical Methods in Synthesis

In line with the chemical industry's move towards greener and more sustainable processes, emerging research has focused on electrochemical methods for synthesis. Electrosynthesis offers the potential for mild reaction conditions, high selectivity, and reduced waste compared to traditional methods that rely on stoichiometric reagents. researchgate.net

However, the electrochemical synthesis of acyl chlorides from trichloromethyl compounds presents unique challenges. A primary obstacle is the competition between the desired dechlorination-oxygenation pathway and hydrodechlorination (the progressive replacement of chlorine with hydrogen). researchgate.net Recent innovations have proposed an oxygen (O₂)-triggered electrochemical process to overcome this. In this system, the electrochemical reduction of O₂ to form reactive oxygen species is favored over the hydrogen evolution reaction. These oxygen species then participate in the conversion of the trichloromethyl group to an acyl chloride intermediate, which can be used in subsequent reactions. researchgate.net

This field is still developing, with ongoing research into scaling up these reactions, for example, by using microchannel flow electroreactors. acs.org The broader context of electrosynthesis includes the development of methods for creating C-S bonds from acyl chlorides and the electrochemical generation of aryl chlorides, indicating a vibrant area of research that may soon provide a scalable and sustainable industrial route to this compound and its derivatives. rsc.orgresearchgate.net

Table 2: Mentioned Chemical Compounds

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.